molecular formula C23H21N3O2S B7732332 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7732332
M. Wt: 403.5 g/mol
InChI Key: QLBANGKMOYJIGP-XDHOZWIPSA-N
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Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the ethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield products with additional oxygen-containing groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
  • (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-28-20-9-7-17(8-10-20)12-19(14-24)22(27)26-23-25-15-21(29-23)13-18-6-4-5-16(2)11-18/h4-12,15H,3,13H2,1-2H3,(H,25,26,27)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBANGKMOYJIGP-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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